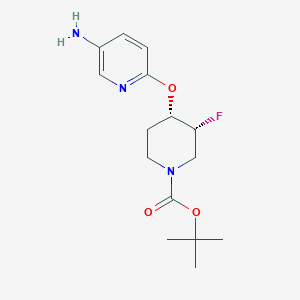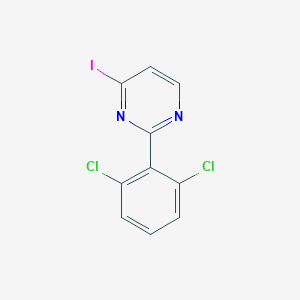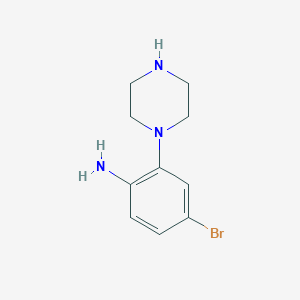
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H9F3N2OS It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. One common method involves the reaction of 4-(methylthio)-2-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrazine moiety can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially leading to biological effects such as enzyme inhibition or DNA interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Methylthio)phenylhydrazine: Lacks the trifluoromethoxy group, only has a methylthio group.
4-(Trifluoromethoxy)phenylhydrazine: Similar but without the methylthio group.
Uniqueness
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both trifluoromethoxy and methylthio groups on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9F3N2OS |
|---|---|
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-5-2-3-6(13-12)7(4-5)14-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
OPYBYNMGOSSETP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



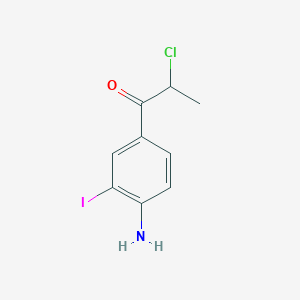
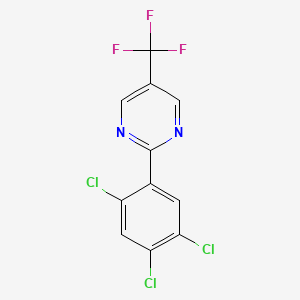
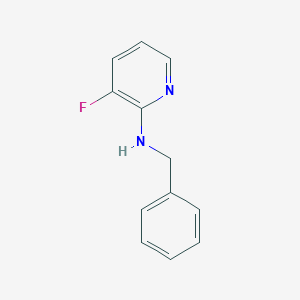
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

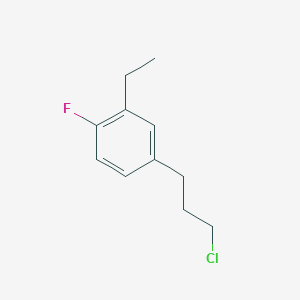
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
